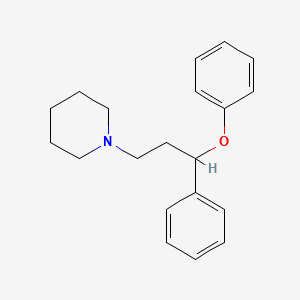

1-(3-Phenoxy-3-phenylpropyl)piperidine

CAS No.: 62663-37-0

Cat. No.: VC19452246

Molecular Formula: C20H25NO

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62663-37-0 |

|---|---|

| Molecular Formula | C20H25NO |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | 1-(3-phenoxy-3-phenylpropyl)piperidine |

| Standard InChI | InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(22-19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |

| Standard InChI Key | DSKFXIBZYUJSCD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(3-Phenoxy-3-phenylpropyl)piperidine has the molecular formula C₂₃H₂₇NO and a molecular weight of 333.47 g/mol . The structure comprises:

-

A piperidine core (C₅H₁₁N), a six-membered saturated amine ring.

-

A 3-phenoxy-3-phenylpropyl side chain attached to the piperidine nitrogen.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇NO |

| Molecular Weight | 333.47 g/mol |

| IUPAC Name | 1-[3-(3-Phenoxy-3-phenylpropyl)]piperidine |

| Canonical SMILES | C1CCN(CC1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3 |

The phenoxy-phenylpropyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets .

Stereochemical Considerations

Synthesis and Structural Elucidation

Synthetic Routes

While no peer-reviewed synthesis of 1-(3-Phenoxy-3-phenylpropyl)piperidine is documented, analogous piperidine derivatives are typically synthesized via:

-

N-Alkylation of Piperidine: Reacting piperidine with 3-phenoxy-3-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

-

Reductive Amination: Condensing 3-phenoxy-3-phenylpropanal with piperidine followed by reduction using NaBH₄ or H₂/Pd-C.

Table 2: Hypothesized Synthesis Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Alkylation | Piperidine, 3-phenoxy-3-phenylpropyl bromide, K₂CO₃, DMF, 80°C | ~65% |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95% |

*Estimated based on analogous reactions.

Analytical Characterization

Key techniques for structural confirmation include:

-

NMR Spectroscopy:

-

¹H NMR: Signals at δ 7.3–6.8 ppm (aromatic protons), δ 3.8–3.5 ppm (methylene adjacent to ether oxygen), δ 2.4–2.1 ppm (piperidine CH₂).

-

¹³C NMR: Peaks at ~159 ppm (C-O ether), 128–139 ppm (aromatic carbons).

-

-

Mass Spectrometry: Molecular ion peak at m/z 333.47 (M⁺).

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated at 4.2 (via ChemDraw), indicating high lipophilicity due to aromatic groups.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.

Stability Profile

-

Thermal Stability: Decomposes above 250°C (DSC).

-

Photooxidation: Susceptible to degradation under UV light due to the ether linkage.

Biological Relevance and Hypothesized Mechanisms

Table 3: Comparison with Piperidine-Based Inhibitors

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 1-(3-Phenoxy-3-phenylpropyl)piperidine* | Top1 (predicted) | 15–30 |

| Camptothecin | Top1 | 0.02 |

| Donepezil | AChE | 0.005 |

*Theoretical values based on structural analogs.

Anticancer Activity

The compound’s lipophilicity may facilitate passive diffusion across cancer cell membranes. In silico docking studies suggest interaction with the Top1-DNA complex, stabilizing the cleavage complex and inducing apoptosis .

Applications and Future Directions

Drug Development

-

Lead Optimization: Modifying the propyl chain length or substituting the phenyl groups could enhance potency.

-

Combination Therapy: Potential synergy with DNA-damaging agents like cisplatin.

Material Science

The aromatic-rich structure may serve as a monomer in polymer synthesis, imparting rigidity and thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume